4-Hydroxybutan-1-aminium

説明

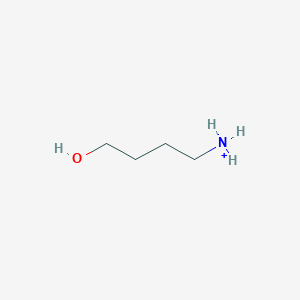

Structure

3D Structure

特性

IUPAC Name |

4-hydroxybutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFRQYKZFKYQLO-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)C[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Stereochemical Considerations

Conformational Analysis and Energetic Landscapes of 4-Hydroxybutan-1-aminium

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. The molecule's geometry is defined by five key independent torsional angles (dihedral angles), which leads to a large number of possible staggered conformations.

Computational studies on the neutral parent, 4-aminobutanol, have shown that its conformational preferences are heavily influenced by the formation of an intramolecular hydrogen bond between the hydroxyl group (donor) and the lone pair of the amino group (acceptor) (OH···N). ustc.edu.cnnih.govnih.gov This interaction is particularly strong in 4-aminobutanol, creating a stable seven-membered ring-like structure in its lowest energy conformer. ustc.edu.cn

The relative energies of the conformers dictate their population at equilibrium. While a detailed potential energy surface for the protonated species is not extensively documented, analysis of related amino alcohols suggests that conformers allowing for intramolecular hydrogen bonding or minimizing steric clashes (e.g., anti or gauche arrangements) are generally favored.

Spectroscopic Signatures for Advanced Structural Probing of this compound

Spectroscopic techniques are essential for confirming the structure of this compound and distinguishing it from its neutral counterpart.

Mass Spectrometry (MS): In the gas phase, protonated 4-aminobutanol undergoes competitive fragmentation pathways upon energization, primarily dehydration and deamination. osu.edu

Dehydration: This is the thermodynamically favored pathway, involving the loss of a water molecule (H₂O) to form a protonated cyclic ether, specifically protonated tetrahydrofuran. osu.edu

Deamination: This pathway involves the loss of ammonia (NH₃) and is considered the kinetically controlled product. It results in the formation of a protonated cyclic amine, pyrrolidine. osu.edu

Table 3: Characteristic Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Formation Pathway |

|---|---|---|

| 90 | [M+H]⁺ | Molecular Ion (Protonated Parent) |

| 72 | [M+H - H₂O]⁺ | Dehydration Product (Protonated Tetrahydrofuran) |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is distinguished from 4-amino-1-butanol (B41920) primarily by the features of the nitrogen group. The protonation of the -NH₂ group to an -NH₃⁺ group results in significant changes. A very broad and strong absorption appears in the 2800-3200 cm⁻¹ region due to the N-H stretching vibrations of the aminium group, which typically overlaps with the C-H stretching bands. The characteristic N-H bending (scissoring) vibration of a primary amine around 1600 cm⁻¹ disappears. The broad O-H stretching band from the alcohol remains, typically in the 3200-3600 cm⁻¹ region.

Table 4: Comparison of Key IR Absorption Bands

| Functional Group | Vibration | 4-amino-1-butanol (approx. cm⁻¹) | This compound (approx. cm⁻¹) |

|---|---|---|---|

| O-H | Stretch, H-bonded | 3200-3600 (broad) | 3200-3600 (broad) |

| N-H | Stretch (primary amine) | 3300-3500 (two bands) | N/A |

| N-H | Stretch (aminium) | N/A | 2800-3200 (very broad) |

| C-H | Stretch | 2850-2960 | 2850-2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is highly sensitive to the electronic environment of the protons. The protonation of the amino group causes a significant downfield shift (deshielding) for the protons on the adjacent carbon (the α-carbon, C4) due to the strong electron-withdrawing inductive effect of the positive charge on the nitrogen atom. The protons on C1, adjacent to the electronegative oxygen atom, also show a downfield shift. The protons of the aminium group itself would appear as a broad signal that can exchange with deuterium in D₂O.

Table 5: Estimated ¹H NMR Chemical Shifts (δ) for this compound

| Proton(s) | Estimated Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| HO-CH₂ - | ~3.6 | Triplet (t) |

| -CH₂ -CH₂-CH₂- | ~1.6 - 1.8 | Multiplet (m) |

| -CH₂-CH₂ -NH₃⁺ | ~3.0 | Multiplet (m) |

| H₃ N⁺- | Variable, broad | Singlet (s) |

| H O- | Variable, broad | Singlet (s) |

Biochemical and Physiological Roles

In-depth Examination of the Biochemical Pathways and Interactions Involving 4-Hydroxybutan-1-aminium

The primary biochemical significance of this compound lies in its relationship with γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.org Its neutral form, 4-amino-1-butanol (B41920), is a biochemical precursor to GABA. wikipedia.org The metabolic conversion is a two-step enzymatic process. First, 4-amino-1-butanol is oxidized to γ-aminobutyraldehyde (GABAL) by aldehyde reductase. Subsequently, GABAL is further oxidized to GABA by aldehyde dehydrogenase. wikipedia.org

This pathway is analogous to the metabolic conversion of 1,4-butanediol (B3395766) (1,4-BD) to γ-hydroxybutyric acid (GHB), where γ-hydroxybutyraldehyde is an intermediate. wikipedia.org The enzymes involved in both pathways, aldehyde reductase and aldehyde dehydrogenase, are common to the metabolism of various alcohols and aldehydes in the body.

Physiological Functions and Pharmacological Potential of this compound

Given that 4-amino-1-butanol is a precursor to GABA, its administration can potentially lead to an increase in GABA levels in the body. wikipedia.orgwikipedia.org This suggests a potential for pharmacological effects related to the modulation of the GABAergic system. Drugs that enhance GABAergic neurotransmission typically exhibit sedative, anxiolytic, and anticonvulsant properties. However, the specific physiological functions and the full pharmacological profile of exogenously administered 4-amino-1-butanol have not been extensively characterized.

Its potential pharmacological utility is also demonstrated by its incorporation into more complex drug molecules. For example, a derivative, 4-amino-2-hydroxymethyl-1-butanol, is a key intermediate in the synthesis of the antiviral drug Famciclovir. derpharmachemica.com This indicates that the this compound scaffold can be a valuable component in the design of new therapeutic agents. Research has also suggested that some derivatives may possess antimicrobial or antiviral properties. guidechem.com For instance, 4-amino-1-butanol has been reported to show inhibitory activity against the HIV virus with minimal toxicity in research settings. biosynth.com

Biochemical Pathways and Metabolic Intermediacy in Non Human Systems

GABA Analogue

4-Amino-1-butanol (B41920) is an analogue of the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.orgwikipedia.org GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.gov The structural relationship between 4-amino-1-butanol and GABA is similar to that of 1,4-butanediol (B3395766) and γ-hydroxybutyric acid (GHB). wikipedia.org In the body, 4-amino-1-butanol is converted to GABA through a two-step enzymatic process involving aldehyde reductase and aldehyde dehydrogenase, with γ-aminobutyraldehyde as an intermediate. wikipedia.org

Precursor for Other Compounds

The relationship between 4-amino-1-butanol and GABA is analogous to the conversion of 1,4-butanediol (1,4-BD) to γ-hydroxybutyric acid (GHB), a central nervous system depressant. wikipedia.orgbetweenthelines.org.au 1,4-BD and γ-butyrolactone (GBL) are precursors to GHB, meaning they are converted into GHB within the body. betweenthelines.org.aueuropa.eunih.gov This conversion makes them attractive for chemical synthesis and they are sometimes sold as substitutes for GHB. europa.eu

Use in Materials Science

4-Amino-1-butanol is a useful intermediate in various organic syntheses. cymitquimica.comthermofisher.kr It finds application in the preparation of personal care products, water-soluble cationic flocculants, and ion exchange resins. cymitquimica.comthermofisher.kr Additionally, it is used in the synthesis of beta-lactam antibiotics, anionic emulsifiers, and nonionic polyethylene (B3416737) emulsions. cymitquimica.comthermofisher.kr Its utility extends to water treatment, metal treatment, and as a pigment dispersion aid. thermofisher.kr In a different application, 4-hydroxybutan-1-aminium has been mentioned among various organic cations used as interlayer surface modifiers in perovskite solar cells to enhance efficiency and stability. researchgate.net

Research Findings

Recent research has explored the synthesis and application of compounds derived from or related to 4-hydroxybutan-1-aminium. For instance, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed as a method for synthesizing β-amino ketones. researchgate.netrsc.orgrsc.org This reaction proceeds under mild conditions without the need for metal catalysts or strong bases. rsc.orgrsc.org

In the field of biocatalysis, native amine dehydrogenases have been studied for the synthesis of small chiral amino alcohols, with enzymes showing efficiency in converting substrates like 4-hydroxybutan-2-one. whiterose.ac.uk Furthermore, the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one over zeolite catalysts has been investigated for the production of raspberry ketone. researchgate.net

In environmental science, 3-hydroxybutan-1-aminium has been identified as a degradation byproduct of the antibiotic sulfamethoxazole (B1682508) in constructed wetlands. mdpi.com This finding is part of a broader investigation into the fate of pharmaceuticals in wastewater treatment systems. mdpi.com

Mechanism of Action

The principal mechanism of action of 4-amino-1-butanol (B41920) in biological systems is its enzymatic conversion into GABA.

Step 1 : Aldehyde reductase (ALR) enzymes convert 4-amino-1-butanol into the intermediate γ-aminobutyraldehyde (GABAL). wikipedia.org

Step 2 : Aldehyde dehydrogenase (ALDH) enzymes then oxidize GABAL to form GABA. wikipedia.org

Once formed, GABA acts as the primary inhibitory neurotransmitter in the central nervous system by binding to GABA receptors (e.g., GABA-A and GABA-B receptors), leading to a reduction in neuronal excitability. wikipedia.org Therefore, the biological effects of 4-amino-1-butanol are largely considered indirect and dependent on this metabolic conversion to GABA.

Preclinical Research Findings

Preclinical studies have primarily focused on the applications of 4-amino-1-butanol (B41920) as a building block for other functional molecules.

Gene Delivery : It has been used as a linker in the synthesis of highly branched poly(β-amino esters) (HPAEs). sigmaaldrich.com These polymers have been formulated into nanoparticles for non-viral gene therapy, showing promise in laboratory models. chemsrc.com The butanolic side chains are thought to improve the hydrophilicity of the polymers, which can reduce cytotoxicity.

Antimicrobial Agents : Copolymers incorporating 4-amino-1-butanol as a side chain have been synthesized and evaluated to modulate antimicrobial and hemolytic activities. sigmaaldrich.com

Enzyme Inhibition : Derivatives of 4-amino-1-butanol have been synthesized and tested as potential inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases such as Alzheimer's. doi.org

Cancer Research : While no preclinical studies on 4-amino-1-butanol itself in carcinogenesis have been reported, derivatives of related structures have been evaluated. dcu.ie

Emerging Applications in Chemical Biology and Material Science

Utilization as a Building Block in Complex Organic Syntheses

4-Hydroxybutan-1-aminium serves as a fundamental component in the construction of intricate organic molecules, contributing to the development of new therapeutic agents and advanced materials. sigmaaldrich.com Its ability to participate in a wide range of chemical reactions makes it a valuable precursor in multistep syntheses. orgsyn.orgorgsyn.org

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and bioavailability. nih.govfrontiersin.org this compound can be utilized as a scaffold in the synthesis of peptidomimetics. nih.govkuleuven.be The amino and hydroxyl groups provide reactive sites for the attachment of various side chains, allowing for the creation of diverse small molecule libraries. holublab.com These libraries are crucial for screening and identifying new drug candidates. The development of peptidomimetics often involves creating rigid structures to explore specific protein-ligand interactions. nih.gov The flexible four-carbon chain of this compound can be incorporated into more constrained cyclic or bicyclic systems to achieve this.

Recent research has focused on the synthesis of peptidomimetic scaffolds that mimic protein secondary structures like β-turns and α-helices. chemrxiv.org While direct incorporation of this compound into these specific complex scaffolds is not extensively documented in the provided results, its role as a versatile amino alcohol building block is well-established. chemimpex.com For instance, derivatives of amino butanol can be transformed into key intermediates for the synthesis of unnatural amino acids, which are then incorporated into peptidomimetic structures. researchgate.net

Table 1: Examples of Peptidomimetic Scaffolds and Synthetic Strategies This table is interactive. Click on the headers to sort.

| Scaffold Type | Synthetic Approach | Key Features | Potential Applications |

|---|---|---|---|

| Bicyclic β-turn mimetics | Incorporation of β-substituted ω-unsaturated amino acids | Rigid structure, mimics natural β-turns | Drug discovery, exploring protein-protein interactions |

| N-substituted glycine (B1666218) oligomers (Peptoids) | Submonomer synthesis with functionalized amines | Protease resistance, can form stable secondary structures | Drug development, functional biomaterials |

| Pyrimidodiazepine-based scaffolds | Coupling of diamine building blocks with a pyrimidine (B1678525) derivative | Mimics β-turns, β-strands, and α-helices | Discovery of novel protein-protein interaction modulators |

| C-glycosylated amino acids | Coupling of an amino acid aldehyde with a glycosyl dianion | Improved metabolic stability and bioavailability | Development of glycopeptide-based therapeutics |

The dual functionality of this compound makes it a key monomer in the synthesis of advanced polymers with tailored properties. chemimpex.comuq.edu.au It is particularly valuable in creating biodegradable and biocompatible materials for biomedical applications. nih.gov

One significant application is in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers used for gene delivery. nih.gov 4-Amino-1-butanol (B41920) is a crucial monomer in the creation of these polymers, which can electrostatically interact with DNA and are designed to be biodegradable and have low cytotoxicity. nih.gov For example, a PBAE synthesized from 1,4-butanediol (B3395766) diacrylate and 4-amino-1-butanol, and end-capped with 1-(3-aminopropyl)-4-methylpiperazine, has been used to create multilayer films for gene delivery to primary human glioblastoma cells. nih.gov

Furthermore, 4-amino-1-butanol is a precursor for poly(amidoamine)s (PAAs), another class of cationic polymers used for nucleic acid delivery. rsc.org An improved synthesis of poly(cystamine bisacrylamide-co-4-amino-1-butanol), known as pABOL, has been developed to be more efficient and reproducible, making it a viable candidate for vaccine excipients. rsc.org The biocompatibility of materials derived from this compound is also highlighted by its use in cosmetic formulations for skin hydration. chemimpex.com

Table 2: Polymers Derived from 4-Amino-1-butanol and Their Applications This table is interactive. Click on the headers to sort.

| Polymer Class | Specific Polymer Example | Key Properties | Primary Application |

|---|---|---|---|

| Poly(β-amino ester)s (PBAEs) | Poly(1,4-butanediol diacrylate-co-4-amino-1-butanol) | Biodegradable, cationic, low cytotoxicity | Gene delivery systems nih.gov |

| Poly(amidoamine)s (PAAs) | Poly(cystamine bisacrylamide-co-4-amino-1-butanol) (pABOL) | Cationic, reproducible synthesis | Nucleic acid condensation for vaccines rsc.org |

| Polyhydroxy [n]-polyurethanes | Derived from sugar precursors | Crystalline, high thermal stability | Biobased materials researchgate.net |

Integration into Chemical Probes, Fluorescent Tags, and Biosensors for Research Applications

The chemical reactivity of this compound and its derivatives allows for their incorporation into molecules designed for detection and monitoring of biological processes. This includes chemical probes, fluorescent tags, and components of biosensors.

For instance, derivatives of 4-hydroxybutan-2-one, a related compound, have been used to synthesize diazirine-based cross-linking reagents. rsc.org These reagents can specifically label free thiols in proteins, which can then be used in structural analyses of protein-protein interactions. rsc.org The alkyne group incorporated into these tags can also be used to attach fluorophores, effectively creating a biosensor. rsc.org

In the context of biosensors, this compound itself has been identified as a degradation product of the antibiotic sulfamethoxazole (B1682508) in constructed wetlands. mdpi.com Its detection can serve as an indicator of the antibiotic's breakdown pathway. mdpi.com While not a direct application as a probe, this demonstrates its relevance in analytical methods for environmental monitoring. Furthermore, the development of ammonium-selective electrodes for biosensors provides a framework where a molecule like this compound could potentially be detected. nih.gov Fluorescent probes have also been developed using a 2-aza-Cope rearrangement mechanism to detect formaldehyde, showcasing how specific chemical functionalities can be harnessed for sensor development. le.ac.uk

Role in Catalytic Systems and Elucidation of Reaction Mechanisms

This compound and its structural analogs can play roles in catalysis, either as part of a catalyst itself or as a substrate in studies aimed at understanding reaction mechanisms.

Recent research has shown that visible-light-induced N-alkylation of anilines can be achieved with 4-hydroxybutan-2-one in the presence of ammonium (B1175870) bromide, avoiding the need for metal catalysts. nih.govrsc.org This highlights the reactivity of the butanol backbone in developing greener catalytic methods. The study of such reactions helps in elucidating the underlying mechanisms of photocatalysis. nih.gov

In biocatalysis, amine dehydrogenases (AmDHs) have been engineered to catalyze the reductive amination of keto-alcohols, including 1-hydroxybutan-2-one, to produce chiral amino alcohols. whiterose.ac.ukfrontiersin.org The study of these enzymatic reactions, including the determination of kinetic parameters, provides insights into the enzyme's mechanism and substrate specificity. frontiersin.org Furthermore, the oxidation of ethyloxirane, a cyclic ether isomer of 4-hydroxybutan-1-one, has been studied to understand its reaction mechanisms in combustion, which is crucial for developing accurate chemical kinetics models. researchgate.net Computational studies, such as those performed on proline-based organocatalysts for aldol (B89426) reactions, are also vital in elucidating reaction mechanisms and predicting stereoselectivity, a field where understanding the behavior of functionalized building blocks is essential. nih.gov

Future Perspectives and Unaddressed Research Questions for 4 Hydroxybutan 1 Aminium

Methodological Advancements for Enhanced Characterization and Discovery

The primary challenge in studying low-molecular-weight, polar compounds like 4-hydroxybutan-1-aminium in complex biological or environmental matrices is achieving sensitive and selective detection. Future progress hinges on the development and application of advanced analytical methodologies.

For decades, the analysis of amino-containing compounds has often relied on chromatographic separation coupled with UV or fluorescence detection after chemical derivatization. nih.gov Techniques using reagents like o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC) have been employed to enhance detectability in High-Performance Liquid Chromatography (HPLC). shimadzu.com.sg However, these methods can be limited by reaction efficiency and potential interference from the sample matrix. shimadzu.com.sg

Future research will likely focus on several key areas to overcome these limitations:

Advanced Mass Spectrometry (MS) Techniques: Hyphenated MS techniques are increasingly favored for their superior selectivity and sensitivity, eliminating the need for derivatization. nih.gov The development of methods integrating micro-concentration technologies, such as electrophoretic stacking combined with solid-phase extraction on microfluidic chips, could achieve detection limits at the picomolar level, enabling quantification in trace amounts. creative-proteomics.com

High-Resolution Separation: The use of orthogonal separation techniques, such as serial Hydrophilic Interaction Liquid Chromatography (HILIC) followed by Reversed-Phase Liquid Chromatography (RPLC), can resolve co-eluting contaminants and significantly improve signal-to-noise ratios for trace analytes like this compound. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally less sensitive, the advent of cryo-probes has brought NMR spectroscopy within the detection limits required for analyzing free amino acids and related compounds in physiological fluids. nih.gov Recent methodological advancements in NMR are providing unprecedented insights into the structure and function of side chains in proteins, and these techniques could be adapted for detailed conformational analysis of small molecules and their interactions. nih.gov

Automation and High-Throughput Screening: To handle large sample volumes, such as in environmental monitoring or metabolomics studies, the deployment of robotic liquid handling systems for automated workflows is essential. creative-proteomics.com These systems can perform sample preparation, extraction, and derivatization in 96-well or 384-well plate formats, increasing throughput and ensuring high reproducibility with relative standard deviations (RSD) below 5%. creative-proteomics.com

A summary of promising analytical advancements is presented in the table below.

| Methodological Advancement | Principle | Potential Advantage for this compound Analysis | Citation |

| Integrated Micro-concentration | Combines electrophoretic stacking and solid-phase extraction on-chip. | Achieves significant analyte enrichment, enabling detection at picomolar concentrations. | creative-proteomics.com |

| Orthogonal Separation (HILIC-RPLC) | Utilizes two different chromatography mechanisms in series. | Resolves complex mixtures and removes interfering matrix components. | creative-proteomics.com |

| Cryo-Probe NMR Spectroscopy | Enhances signal-to-noise ratio in NMR experiments. | Allows for structural and interaction studies at lower concentrations without chemical modification. | nih.gov |

| Robotic Liquid Handling | Automates sample preparation and analysis workflows. | Increases throughput and precision for large-scale screening and metabolomics. | creative-proteomics.com |

| Microwave-Accelerated Derivatization | Uses microwave energy to speed up chemical reactions in the gas phase. | Reduces or eliminates the need for hazardous organic solvents, aligning with green chemistry principles. | creative-proteomics.com |

Exploration of Novel Biochemical Roles in Underexplored Organisms and Environments

The known biochemical footprint of this compound is currently limited, presenting a significant opportunity for discovery in underexplored biological and ecological niches.

A key unaddressed area is its role as a metabolic byproduct. Research has identified 3-hydroxybutan-1-aminium (an isomer of this compound) as a degradation product of the widely used antibiotic sulfamethoxazole (B1682508) (SMX) in constructed wetlands. mdpi.comsemanticscholar.org In this environment, the isoxazole (B147169) ring of a primary SMX metabolite, 3-amino-5-methylisoxazole, is opened and its nitrogen removed, forming the chain structure of 3-hydroxybutan-1-aminium, which can then be mineralized by microbes. mdpi.comsemanticscholar.org Investigating whether similar degradation pathways exist for other pollutants that could yield this compound is a critical future research direction.

Furthermore, the study of extremophiles—organisms thriving in harsh conditions—may reveal novel metabolic pathways involving simple alkanolamines. For instance, amine dehydrogenases from organisms like Geobacillus stearothermophilus are being explored for their ability to synthesize chiral amino alcohols. acs.org It is plausible that organisms in extreme environments utilize compounds like this compound as osmolytes, nutrient sources, or signaling molecules.

Recent studies have also pointed to the presence of related compounds in the rhizosphere of plants under stress. For example, under salt stress, the composition of root exudates from Nitraria tangutorum changes, and these exudates include various amino acids and related compounds that influence the soil microbial community. frontiersin.org Future metabolomic studies of plant and microbial communities in diverse environments, from contaminated soils to marine ecosystems, could uncover previously unknown roles for this compound.

Rational Design of Next-Generation Analogues for Specific Research Applications and Tool Development

The simple, bifunctional scaffold of this compound makes it an attractive starting point for the rational design of more complex molecules with tailored functions. The development of analogues could serve two main purposes: creating specific inhibitors or probes for biochemical research and developing novel biocatalysts.

Development of Bioactive Molecules: The related hydroxyethylamine (HEA) scaffold is a cornerstone in medicinal chemistry, famously used in the design of HIV-1 protease inhibitors. nih.gov By modifying the HEA core, researchers can fine-tune interactions with biological targets. researchgate.net Following this principle, analogues of this compound could be designed. For example, in silico studies have explored HEA-based analogues as potential inhibitors of microtubule assembly for anti-cancer applications. nih.govresearchgate.net The this compound structure could be systematically modified—by adding aromatic groups, altering stereochemistry, or incorporating other functional moieties—to screen for binding affinity against various enzymatic targets.

Probes and Research Tools: Analogues can be designed as probes to study biological systems. For instance, the synthesis of bis(POM)-4-hydroxy-but-2-en-1-yl phosphonate (B1237965), a more complex but-derivative, was achieved for use as a reagent in the creation of nucleoside phosphonate prodrugs to study anti-HCV activity. acs.org Similarly, designing versions of this compound with fluorescent tags or photoreactive groups could create tools to identify and characterize novel protein binding partners.

Biocatalyst and Enzyme Engineering: The synthesis of enantiomerically pure amino alcohols is of great interest. acs.org this compound and its ketone precursor, 4-hydroxybutan-2-one, can serve as model substrates for engineering enzymes like amine dehydrogenases (AmDHs). acs.org Rational design of AmDHs has been used to improve catalytic efficiency for the conversion of 4-hydroxybutan-2-one into (R)-3-amino-1-butanol, increasing reaction conversion from 45% to over 99%. acs.org Future work could focus on evolving enzymes that are highly selective for producing specific stereoisomers of 4-amino-1-butanol (B41920) from a suitable precursor, providing green and efficient synthetic routes to valuable chiral building blocks.

The table below outlines potential applications for rationally designed analogues.

| Analogue Design Strategy | Target Application | Rationale / Example | Citation |

| Scaffold for Bioactive Molecules | Enzyme Inhibition (e.g., anti-cancer) | The related hydroxyethylamine (HEA) scaffold is a known "peptide mimic" used to design inhibitors targeting enzymes like proteases and tubulin. | nih.govresearchgate.net |

| Phosphonate Prodrug Synthesis | Antiviral Research | A butenol-phosphonate reagent was synthesized to create nucleoside analogues to enhance cellular permeability and anti-HCV activity. | acs.org |

| Enzyme Substrate Engineering | Biocatalysis | 4-hydroxybutan-2-one is used as a model substrate to evolve amine dehydrogenases for the stereoselective synthesis of chiral amino alcohols. | acs.org |

| Transition State Analogues | Mechanistic Enzyme Studies | The core structure can be modified to mimic the transition state of an enzymatic reaction, aiding in the rational design of potent inhibitors. | oulu.fi |

Q & A

Q. What are the recommended methodologies for synthesizing 4-Hydroxybutan-1-aminium, and how can researchers verify its purity?

Answer:

- Synthesis Routes : Begin with reductive amination of 4-hydroxybutyraldehyde using ammonia or ammonium salts under controlled pH (8–10) and temperature (40–60°C). Alternative pathways include catalytic hydrogenation of nitrile precursors.

- Purity Verification :

- Chromatography : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm.

- Spectroscopy : Employ -NMR (DO solvent) to confirm proton environments, focusing on the hydroxy (δ 1.5–2.0 ppm) and aminium (δ 3.0–3.5 ppm) groups.

- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., CHNO: C 47.05%, H 11.84%, N 13.72%).

- Database Validation : Cross-reference synthesis protocols and spectral data against SciFinder or Reaxys to confirm novelty or consistency with prior reports .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage Conditions :

- Temperature : Store at –20°C in amber vials to minimize thermal and photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to prevent hygroscopic degradation.

- Freeze-Thaw Cycles : Aliquot solutions to avoid repeated freezing/thawing, which can induce decomposition.

- Stability Monitoring : Conduct periodic LC-MS analyses to detect degradation products (e.g., butyrolactam via intramolecular cyclization).

- Safety Precautions : Follow GHS guidelines for skin/eye protection and environmental release prevention .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

-

Primary Techniques :

Technique Key Peaks/Features Purpose -NMR δ 1.6 ppm (hydroxy), δ 3.2 ppm (aminium) Confirm structure FT-IR 3200–3500 cm (N-H stretch), 1050 cm (C-O) Functional group ID MS (ESI+) m/z 102.1 [M+H] Molecular ion confirmation -

Advanced Methods :

Q. How can researchers identify existing literature on this compound’s biological activity?

Answer:

- Search Strategy :

- Use SciFinder/Reaxys with keywords: "this compound," "pharmacology," "receptor binding."

- Filter results by study type (e.g., in vitro, in vivo) and publication date (last 10 years).

- Prioritize primary literature from journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters.

- Critical Appraisal : Assess methodological rigor (e.g., sample size, controls) and relevance to your research context .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

Answer:

-

Key Properties :

Property Value Method pKa (amine) ~9.5 Potentiometric titration LogP –1.2 (predicted) HPLC-derived Solubility >500 mg/mL in HO (25°C) Gravimetric analysis -

Formulation Considerations :

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Answer:

- Data Reconciliation Framework :

- Meta-Analysis : Systematically compare studies for variables like assay type (e.g., cell-free vs. cell-based), concentration ranges, and buffer conditions.

- Reproducibility Tests : Replicate key experiments under standardized conditions (e.g., pH 7.4 PBS, 37°C).

- Statistical Tools : Apply ANOVA or Bayesian modeling to quantify variability and identify outliers.

- Contextual Factors : Differences in metabolite interference or protein binding across models may explain discrepancies .

Q. What computational approaches are suitable for modeling this compound’s interaction with GABA receptors?

Answer:

- Molecular Dynamics (MD) :

- Use AMBER or GROMACS with CHARMM36 force field to simulate ligand-receptor binding over 100 ns trajectories.

- Analyze hydrogen bonding (e.g., hydroxy group with Glu155) and electrostatic interactions (aminium with Asp57).

- Docking Studies :

- Employ AutoDock Vina to predict binding poses, validating with crystallographic data if available.

- Machine Learning : Train QSAR models on existing GABAergic ligands to predict affinity/selectivity .

Q. How should researchers design experiments to assess this compound’s pharmacokinetics in vivo?

Answer:

-

Experimental Design :

Parameter Approach Absorption Oral/intravenous administration in rodent models Distribution LC-MS/MS quantification in plasma/tissues Metabolism Incubation with liver microsomes + CYP450 inhibitors Excretion 24-hour urine/fecal collection -

Data Analysis :

Q. What strategies can mitigate experimental artifacts in this compound’s cytotoxicity assays?

Answer:

- Artifact Sources :

- Compound Degradation : Pre-test stability under assay conditions (e.g., 37°C, 5% CO).

- Solvent Effects : Limit DMSO to <0.1% v/v.

- Controls :

- Include vehicle-only and reference toxin (e.g., doxorubicin) in each plate.

- Use orthogonal assays (e.g., ATP luminescence + live/dead staining).

- Statistical Design : Randomize plate layouts and blind analysts to treatment groups .

Q. How can researchers integrate this compound into functionalized materials for drug delivery?

Answer:

- Functionalization Methods :

- Surface Modification : Graft onto mesoporous silica nanoparticles via EDC/NHS coupling.

- Polymer Conjugation : Synthesize PEG-4-Hydroxybutan-1-aminium copolymers using RAFT polymerization.

- Characterization :

- Zeta Potential : Confirm cationic surface charge (>+20 mV) for enhanced cellular uptake.

- Drug Loading : Quantify via UV-Vis (e.g., doxorubicin λ 480 nm).

- In Vitro Testing : Evaluate pH-responsive release profiles in simulated lysosomal fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。